2,3'-Anhydro-1-(2-deoxy-2-fluoro-5-O-trityl-beta-D-lyxofuranosyl)thymine
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Overview
Description
Trityl-lyxofuranosyl-T is a compound that belongs to the class of trityl radicals, which are known for their stability and unique properties. Trityl radicals are characterized by the presence of a trityl group, which is a triphenylmethyl group, attached to a lyxofuranosyl moiety. These compounds are of significant interest in various fields of scientific research due to their stability and reactivity.
Preparation Methods
The synthesis of Trityl-lyxofuranosyl-T involves several steps, starting with the protection of the lyxofuranosyl moiety. The trityl group is introduced through a series of reactions that typically involve the use of trityl chloride and a base such as pyridine. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Trityl-lyxofuranosyl-T undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of trityl cations, while reduction reactions may yield trityl anions .
Scientific Research Applications
Trityl-lyxofuranosyl-T has a wide range of applications in scientific research. In chemistry, it is used as a spin label in electron paramagnetic resonance (EPR) studies to investigate molecular dynamics and interactions. In biology, it is employed in site-directed spin labeling to study protein structures and conformational changes. In medicine, trityl radicals are explored for their potential use in drug delivery systems and as antioxidants. Industrial applications include their use as stabilizers in polymer chemistry and as catalysts in various chemical processes .
Mechanism of Action
The mechanism of action of Trityl-lyxofuranosyl-T involves its ability to stabilize unpaired electrons, making it an effective spin label. The trityl group interacts with molecular targets through various pathways, including electron transfer and radical formation. These interactions are crucial for its applications in EPR studies and other research areas. The stability of the trityl radical is attributed to the delocalization of the unpaired electron over the aromatic rings of the trityl group .
Comparison with Similar Compounds
Trityl-lyxofuranosyl-T can be compared with other similar compounds such as triphenylmethyl radicals and triphenylamine radical cations. While all these compounds share the trityl group, Trityl-lyxofuranosyl-T is unique due to the presence of the lyxofuranosyl moiety, which imparts additional stability and reactivity. Other similar compounds include trityl cations and trityl anions, which are used in various chemical processes and have distinct properties and applications .
Properties
CAS No. |
128114-99-8 |
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Molecular Formula |
C29H25FN2O4 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
(1R,9S,10R,12S)-12-fluoro-4-methyl-10-(trityloxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one |
InChI |
InChI=1S/C29H25FN2O4/c1-19-17-32-27-24(30)25(36-28(32)31-26(19)33)23(35-27)18-34-29(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-17,23-25,27H,18H2,1H3/t23-,24+,25+,27-/m1/s1 |
InChI Key |
DPSJICBTCIHLOT-DPRQWMOBSA-N |
Isomeric SMILES |
CC1=CN2[C@H]3[C@H]([C@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC2=NC1=O)F |
Canonical SMILES |
CC1=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC2=NC1=O)F |
Origin of Product |
United States |
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